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Compound of Interest

Compound Name: Ifetroban

Cat. No.: B1674419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ifetroban sodium, a potent and selective thromboxane A2/prostaglandin H2 (TP) receptor

antagonist, has garnered significant interest for its therapeutic potential in a range of

cardiovascular and fibrotic diseases. This technical guide provides a comprehensive overview

of the chemistry, synthesis, and mechanism of action of Ifetroban sodium. Detailed

experimental protocols, quantitative data from key preclinical and clinical studies, and

visualizations of its signaling pathway are presented to support researchers and professionals

in the field of drug development.

Chemical Profile of Ifetroban Sodium
Ifetroban sodium is the sodium salt of Ifetroban. Its chemical properties are fundamental to its

pharmacological activity and formulation development.
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Property Value

Chemical Name

Benzenepropanoic acid, 2-((3-(4-

((pentylamino)carbonyl)-2-oxazolyl)-7-

oxabicyclo(2.2.1)hept-2-yl)methyl)-,

monosodium salt, (1S-(exo,exo))-

Synonyms BMS-180291, Ifetroban sodium[1]

CAS Number
156715-37-6 (sodium salt), 143443-90-7 (free

acid)[1]

Molecular Formula C25H31N2NaO5[1]

Molecular Weight 462.52 g/mol [1]

IUPAC Name

3-[2-[[(1S,2R,3S,4R)-3-[4-

(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-

oxabicyclo[2.2.1]heptan-2-

yl]methyl]phenyl]propanoic acid[2]

Synthesis of Ifetroban Sodium
The synthesis of Ifetroban sodium is a multi-step process that has been described in the

scientific literature. The following is a generalized experimental protocol based on published

methods.

Experimental Protocol: Synthesis of Ifetroban Sodium
This protocol describes a potential synthetic route to Ifetroban, which can then be converted to

its sodium salt.

Step 1: Introduction of the Interphenylene Side Chain

Deprotonate optically active 7-oxabicyclo[2.2.1]heptane lactol (Intermediate I) using

ethylmagnesium bromide.

Treat the resulting compound with an excess of an appropriate aryl Grignard reagent

(Intermediate II) to yield a crystalline diol (Intermediate III).
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Remove the extraneous benzylic hydroxyl group in Intermediate III via reduction with

hydrogen in the presence of Pearlman's catalyst to produce the alcohol (Intermediate IV).

Step 2: Transformation of the α-Side Chain

Protect the ω-side chain alcohol of Intermediate IV as an acetate by reacting with acetic

anhydride in pyridine.

Oxidize the protected intermediate under Jones conditions.

Treat the resulting crude acetate-acid with methanolic hydrogen chloride to afford the

crystalline alcohol-ester (Intermediate V).

Step 3: Formation of the Acid-Ester

Oxidize Intermediate V under Jones conditions to furnish the acid-ester (Intermediate VI).

Step 4: Introduction of the Oxazole Side Chain

Couple the acid (Intermediate VI) with a serine-derived amino alcohol (Intermediate VII)

using a water-soluble carbodiimide such as EDAC to form the amide (Intermediate VIII).

Step 5: Oxazole Formation

Convert the acyclic side chain intermediate (Intermediate VIII) to the oxazoline (Intermediate

IX) through mesylation followed by treatment with triethylamine.

Dehydrogenate Intermediate IX using a mixture of copper (II) bromide and 1,8-

diazabicyclo[5.4.0]undec-7-ene (DBU) in a chloroform/ethyl acetate solvent to yield the

oxazole (Intermediate X).

Step 6: Final Product Formation

Saponify Intermediate X and then acidify to afford Ifetroban as a white solid.

Purify the Ifetroban by recrystallization from acetonitrile.
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Prepare the water-soluble sodium salt by treating the purified Ifetroban with sodium

methoxide in methanol and precipitating with acetone.
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A simplified workflow for the synthesis of Ifetroban sodium.

Mechanism of Action and Signaling Pathway
Ifetroban is an orally bioavailable antagonist of the thromboxane A2 (TxA2) and prostaglandin

H2 (PGH2) receptors, collectively known as TP receptors. By binding to these receptors,

Ifetroban prevents the downstream signaling initiated by the natural ligands TxA2 and PGH2.

This blockade disrupts processes such as platelet activation and aggregation, as well as

vasoconstriction.

The TP receptor is a G-protein-coupled receptor (GPCR). Upon activation by agonists like

TxA2, it primarily couples to Gq and G13 proteins.

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG

activates protein kinase C (PKC).

G13 Pathway: Coupling with G13 activates Rho guanine nucleotide exchange factors

(RhoGEFs), leading to the activation of the small GTPase Rho. This pathway is involved in

regulating cellular shape and motility.
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Ifetroban, by acting as an antagonist, prevents these signaling cascades from being initiated.
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Signaling pathway of the TP receptor and the inhibitory action of Ifetroban.

Quantitative Data from Preclinical and Clinical
Studies
Ifetroban has been evaluated in various preclinical models and clinical trials, particularly for its

effects on cardiomyopathy associated with Duchenne muscular dystrophy (DMD).

Table 1: Preclinical Efficacy of Ifetroban in Mouse
Models of Muscular Dystrophy

Mouse Model Endpoint Untreated Control Ifetroban-Treated

mdx/utrn double

knockout
Survival Rate 60% 100%

mdx/mTR double

knockout
Survival Rate 43% 100%

delta-sarcoglycan

knockout
Survival Rate 90% 100%

mdx/utrn & mdx/mTR Cardiac Output - Enhanced

delta-sarcoglycan

knockout
Ejection Fraction - Normalized

delta-sarcoglycan

knockout
Fractional Shortening - Normalized

Table 2: Clinical Efficacy of Ifetroban in the FIGHT DMD
Phase 2 Trial
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Treatment Group (12
months)

N

Mean Change in Left
Ventricular Ejection
Fraction (LVEF) from
Baseline

Placebo 11 -1.5% (±3.3)

Low-Dose Ifetroban (100 mg) 12 -

High-Dose Ifetroban (300 mg) 18 +1.8% (±5.4)

Matched Natural History

Cohort
24 -3.6% (±4.1)

Key Experimental Methodologies
Measurement of Left Ventricular Ejection Fraction
(LVEF)
In the FIGHT DMD clinical trial, LVEF was a primary efficacy measure. The standard and

recommended method for this measurement is the Modified Simpson's method (also known as

the biplane method of disks) using two-dimensional echocardiography.

Protocol Overview:

Obtain apical 4-chamber and 2-chamber views of the left ventricle using a standard

echocardiography machine.

Trace the endocardial border of the left ventricular cavity in both views at two points in the

cardiac cycle: end-diastole and end-systole.

The software then divides the left ventricular cavity into a series of disks (typically 20) and

calculates the volume of each disk based on the traced contours.

The total end-diastolic volume (EDV) and end-systolic volume (ESV) are determined by

summing the volumes of the individual disks.

LVEF is then calculated using the formula: LVEF (%) = [(EDV - ESV) / EDV] x 100.
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Preclinical Evaluation in Mouse Models of Muscular
Dystrophy
The preclinical efficacy of Ifetroban was assessed in several mouse models of muscular

dystrophy.

Animal Models:

mdx/utrn double knockout: A severe model of DMD.

mdx/mTR double knockout: Another severe model of DMD.

delta-sarcoglycan knockout: A model for limb-girdle muscular dystrophy with associated

cardiomyopathy.

Dosing:

Ifetroban was administered via the drinking water from the time of weaning until the study

endpoints (10 weeks or 6 months, depending on the model).

Efficacy Endpoints:

Survival: Monitored throughout the study period.

Cardiac Function: Assessed using methods such as echocardiography to measure cardiac

output, ejection fraction, and fractional shortening.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1674419?utm_src=pdf-body
https://www.benchchem.com/product/b1674419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Studies Clinical Trial (FIGHT DMD)

Select Mouse Models of
Muscular Dystrophy

Administer Ifetroban
(via drinking water)

Assess Endpoints:
- Survival

- Cardiac Function (Echocardiography)

Recruit Patients with DMD

Randomize to Treatment Groups:
- Placebo

- Low-Dose Ifetroban
- High-Dose Ifetroban

Measure Primary Endpoint:
- LVEF (Echocardiography)

Click to download full resolution via product page

A generalized workflow for the preclinical and clinical evaluation of Ifetroban.

Conclusion
Ifetroban sodium is a well-characterized small molecule with a clear mechanism of action as a

TP receptor antagonist. Its synthesis is achievable through established organic chemistry

routes. Preclinical and clinical data, particularly in the context of Duchenne muscular dystrophy-

associated cardiomyopathy, demonstrate its potential to mitigate disease progression. This

technical guide provides a foundational resource for scientists and researchers involved in the

ongoing investigation and development of Ifetroban and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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